2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride
Description
2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride is a compound that features a benzimidazole moiety, which is a bicyclic structure composed of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-13(2)7-8-14-9-12-10-5-3-4-6-11(10)14;;/h3-6,9H,7-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSJWBIFJQOJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=CC=CC=C21.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(benzimidazol-1-yl)-N,N-dimethylethanamine, the synthetic route may involve the reaction of o-phenylenediamine with an appropriate aldehyde under acidic or basic conditions, followed by further functionalization to introduce the dimethylethanamine group .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Bendamustine: An anticancer agent.
Uniqueness
2-(benzimidazol-1-yl)-N,N-dimethylethanamine;dihydrochloride is unique due to its specific functional groups, which confer distinct pharmacological properties. Its dimethylethanamine group may enhance its solubility and bioavailability compared to other benzimidazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
